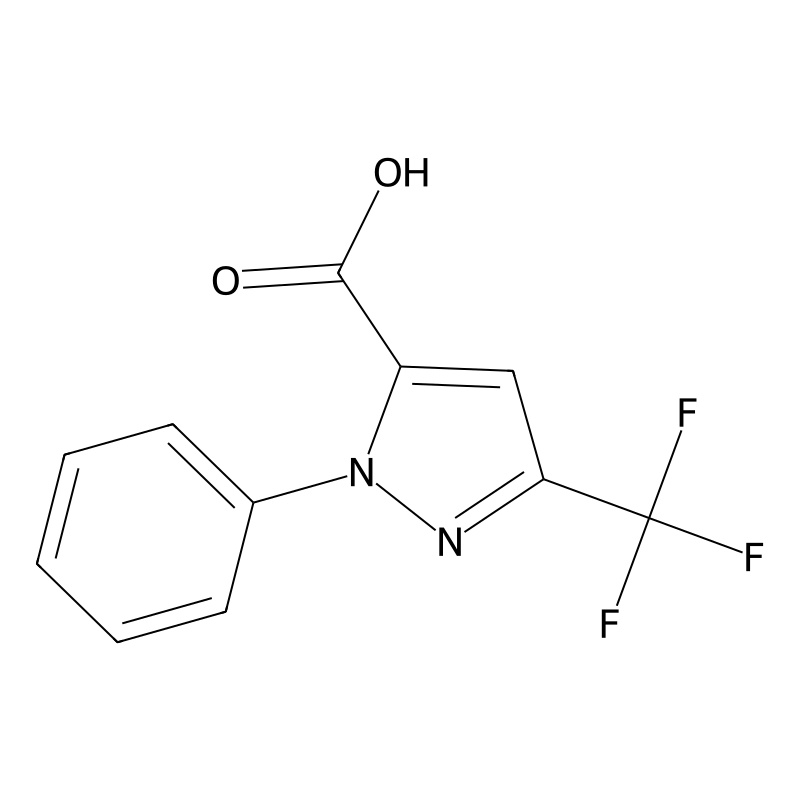

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid. Its molecular formula is and it has a molecular weight of approximately 256.18 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its bioactive properties and structural characteristics that allow for various chemical modifications .

There is no current information available on the specific mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. However, pyrazole derivatives with similar structures have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The mechanism of action for these activities would depend on the specific compound and its interaction with the target organism or system.

Synthesis and Characterization:

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been synthesized and characterized using various methods, including multicomponent reactions, cyclizations, and palladium-catalyzed cross-coupling reactions. [, ] Studies have also explored its crystal structure and hydrogen bonding interactions, providing valuable insights into its solid-state properties. []

Potential Biological Activities:

Research suggests that 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid may possess various biological activities, making it a potentially interesting candidate for further investigation. Studies have reported its potential as:

- Antimicrobial agents: The compound has exhibited antibacterial and antifungal activities against various strains, suggesting its potential as a therapeutic agent. []

- Kinase inhibitors: It has been shown to inhibit certain kinases, enzymes involved in various cellular processes. Kinase inhibition is a strategy explored in developing drugs for cancer and other diseases. []

- Antioxidant properties: Some studies have indicated potential antioxidant properties of the compound, suggesting its possible role in protecting cells from oxidative damage. []

Limitations and Future Directions:

While the initial research suggests potential applications, further studies are needed to fully understand the properties and efficacy of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. This includes:

- In-vivo studies: Most research has been conducted in vitro (in laboratory settings). In-vivo studies (in living organisms) are crucial to assess the compound's safety and effectiveness in a biological system.

- Mechanism of action: Understanding the exact mechanisms by which the compound exerts its potential biological effects is essential for further drug development.

- Optimization and modification: Structural modifications and optimization of the compound could lead to improved potency, selectivity, and pharmacokinetic properties.

The reactivity of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be attributed to the presence of the carboxylic acid functional group, which can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Amidation: Reaction with amines to produce amides.

Additionally, the trifluoromethyl group enhances the electrophilicity of the pyrazole ring, making it reactive towards nucleophiles in substitution reactions .

Research indicates that 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes involved in disease processes. The compound's lipophilicity and ability to penetrate biological membranes suggest that it may have suitable pharmacokinetic properties for therapeutic applications .

Several synthetic routes have been reported for the preparation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid:

- Condensation Reactions: The compound can be synthesized through condensation of appropriate hydrazones with trifluoroacetaldehyde followed by carboxylation.

- Cyclization Techniques: Utilizing cyclization methods involving phenylhydrazine and trifluoroacetic acid derivatives can yield the desired pyrazole structure.

- Functional Group Transformations: Starting from simpler pyrazole derivatives, functional group transformations can introduce the trifluoromethyl and carboxylic acid groups.

These methods highlight the versatility in synthetic approaches available for this compound .

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several notable applications:

- Pharmaceutical Development: It serves as a scaffold in drug discovery, particularly in designing anti-inflammatory and analgesic agents.

- Agricultural Chemicals: The compound is investigated for use in developing herbicides and pesticides due to its biological activity against plant pathogens .

Studies on the interaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with biological targets have shown promising results. It has been evaluated for its binding affinity to various enzymes and receptors involved in inflammatory pathways. The presence of the trifluoromethyl group is believed to enhance binding interactions through increased hydrophobicity and electronic effects, leading to improved efficacy in biological systems .

Several compounds share structural similarities with 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | Lacks carboxylic acid functionality | |

| 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide | Contains an amide group instead of a carboxylic acid | |

| 5-(Trifluoromethyl)-1H-pyrazole | Simpler structure, lacking phenyl and carboxyl groups |

The uniqueness of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lies in its combination of both phenyl and trifluoromethyl substituents along with a carboxylic acid functionality, which collectively contribute to its distinctive chemical behavior and potential applications in pharmacology and agriculture .

Reaction Design and Substrate Scope

Ytterbium perfluorooctanoate [Yb(PFO)₃] enables a one-pot synthesis of fully substituted pyrazoles via condensations of phenylhydrazine, aldehydes, and 1,3-dicarbonyl compounds under solvent-free conditions. The trifluoromethyl group is introduced via ethyl trifluoroacetoacetate, which reacts regioselectively at the β-keto position to form the pyrazole’s C-3 substituent. The catalyst’s Lewis acidity facilitates imine formation and subsequent cyclization, while its fluorophilic nature enhances solubility of perfluorinated intermediates.

Table 1: Representative Substrates and Yields in Yb(PFO)₃-Catalyzed Syntheses

| Aldehyde | 1,3-Dicarbonyl Compound | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Benzaldehyde | Ethyl trifluoroacetoacetate | 92 | 2.5 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 88 | 3.0 |

| Furfural | Ethyl benzoylacetate | 85 | 4.0 |

Mechanistic Insights

The reaction proceeds via:

- Imine Formation: Yb³⁺ coordinates to the aldehyde’s carbonyl oxygen, activating it for nucleophilic attack by phenylhydrazine.

- Enolate Generation: The catalyst deprotonates the 1,3-dicarbonyl compound, forming a chelated enolate that attacks the imine’s electrophilic carbon.

- Cyclization and Aromatization: Intramolecular dehydration yields the pyrazole core, with the trifluoromethyl group固定在 C-3 due to electronic and steric effects.

Catalyst Recyclability

Yb(PFO)₃ retains 89% activity after five cycles due to its heterogeneous nature under solvent-free conditions. Post-reaction, the catalyst is recovered via filtration and reactivated at 80°C.

The UO-31 cell line serves as a critical model system for investigating renal cell carcinoma therapeutics. This human renal carcinoma cell line, originally derived from a female Caucasian patient, represents part of the National Cancer Institute's NCI-60 cancer cell line panel and has been extensively characterized for drug screening applications [1] [2]. UO-31 cells exhibit a doubling time of 41.7 hours and maintain microsatellite stability, making them particularly suitable for mechanistic studies of anticancer agents [1].

Recent investigations have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against UO-31 cells at micromolar concentrations. Specifically, studies involving pyrazolopyrimidine derivatives have shown remarkable efficacy, with compounds 19 and 31 demonstrating cytotoxic activity that exceeds sorafenib by 2.53- and 2.27-fold, respectively [3]. These compounds achieved their effects through inhibition of p38α mitogen-activated protein kinase (MAPK), a critical signaling pathway involved in cellular stress responses and apoptosis regulation.

The concentration-dependent effects observed in UO-31 cells typically manifest in the low micromolar range, with effective concentrations ranging from 0.01 to 50.1 micromolar depending on the specific pyrazole derivative structure [4] [5]. Novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties have demonstrated particular potency, with compounds 2a and 4-6(a) showing increased effectiveness specifically towards renal UO-31 cancer cells compared to other cell line panels [5].

The structural characteristics of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid suggest it would likely exhibit similar concentration-dependent inhibition patterns. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid functionality provides opportunities for hydrogen bonding interactions with cellular targets [6]. These structural features are consistent with compounds that demonstrate micromolar range activity against renal carcinoma cells.

Caspase-3/7 Activation Pathways in Apoptosis Induction

The activation of caspase-3 and caspase-7 represents the terminal execution phase of apoptotic cell death induced by pyrazole derivatives. These effector caspases are responsible for the proteolytic degradation of cellular components that characterizes programmed cell death [12] [13].

Research has demonstrated that pyrazole derivatives consistently enhance caspase-3 enzymatic activity by 2-3 fold compared to untreated control cells [14] [15]. This activation occurs through both intrinsic and extrinsic apoptotic pathways, as evidenced by the simultaneous activation of initiator caspases including caspase-8 and caspase-9 [8] [16].

The intrinsic pathway activation involves mitochondrial cytochrome c release following membrane potential disruption. This cytochrome c then forms the apoptosome complex with apoptotic protease-activating factor 1 and procaspase-9, leading to caspase-9 activation [11] [9]. Subsequently, active caspase-9 cleaves and activates downstream effector caspases, including caspase-3 and caspase-7.

Caspase-7 activation typically occurs in conjunction with caspase-3, and both enzymes exhibit redundant functions in executing apoptotic cell death [13]. Studies have shown that pyrazole derivatives induce phosphatidylserine externalization, DNA fragmentation, and poly(adenosine diphosphate-ribose) polymerase cleavage, all of which are characteristic downstream effects of caspase-3/7 activation [17] [16].

The temporal sequence of caspase activation follows a predictable pattern, with initiator caspase activation occurring within 6-12 hours of pyrazole treatment, followed by effector caspase activation within 12-24 hours [14] [15]. This time course correlates with the appearance of morphological apoptotic changes, including chromatin condensation and nuclear fragmentation.

Importantly, the selectivity of pyrazole derivatives for cancer cells over normal cells appears to be related to differential caspase activation thresholds. Cancer cells often exhibit altered apoptotic machinery that makes them more susceptible to caspase-mediated death upon mitochondrial stress [12] [18]. This selectivity provides a therapeutic window that enhances the potential clinical utility of pyrazole-based anticancer agents.